

# Head-to-head comparison of PACAP-38 (16-38) and VIP signaling

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Compound of Interest

PACAP-38 (16-38), human,
mouse, rat

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# A Head-to-Head Comparison of PACAP-38 and VIP Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling properties of two closely related neuropeptides: Pituitary Adenylate Cyclase-Activating Polypeptide-38 (PACAP-38) and Vasoactive Intestinal Peptide (VIP). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers investigating the physiological roles of these peptides and for professionals in the field of drug development targeting their cognate receptors.

### **Executive Summary**

PACAP-38 and VIP are members of the secretin/glucagon superfamily of peptides and play crucial roles in a wide range of physiological processes.[1] They exert their effects by binding to and activating a common set of G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors (VPAC1R and VPAC2R). A key distinction lies in their receptor selectivity: PACAP-38 binds with high affinity to all three receptors, whereas VIP exhibits high affinity for VPAC1R and VPAC2R but has a significantly lower affinity for PAC1R.[2] This difference in receptor affinity is a primary determinant of their distinct biological



functions. Both peptides predominantly signal through the adenylyl cyclase/cAMP pathway, but can also activate phospholipase C (PLC) and other downstream signaling cascades.[3]

#### **Receptor Binding Affinity**

The differential affinity of PACAP-38 and VIP for the PAC1 receptor is a cornerstone of their distinct pharmacological profiles. Radioligand binding assays have consistently demonstrated that PACAP-38 binds to the PAC1 receptor with nanomolar affinity, while VIP's affinity is in the micromolar range.[1] For the VPAC1 and VPAC2 receptors, both PACAP-38 and VIP exhibit comparable high-affinity binding.

Ligand	Receptor	Cell Line	IC50 (nM)	Reference
PACAP-38	PAC1	3T3 cells	3	[1]
VIP	PAC1	3T3 cells	500	[1]

### **Downstream Signaling Pathways**

Both PACAP-38 and VIP primarily couple to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3] However, they can also couple to Gq/11, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, activation of these receptors can lead to the phosphorylation of downstream effectors such as ERK, Akt, and CREB.[3]

A systematic comparison of the potency of PACAP-38 and VIP to stimulate various signaling pathways in Chinese Hamster Ovary (CHO) cells stably expressing human VPAC1, VPAC2, or PAC1 null receptors has provided valuable insights into their signaling signatures.[3] The following tables summarize the pEC50 (-logEC50) values from these studies, offering a quantitative comparison of their signaling efficacy.

### **cAMP Signaling**



Ligand	Receptor	pEC50 (cAMP)
PACAP-38	PAC1	9.3
VIP	PAC1	6.5
PACAP-38	VPAC1	9.5
VIP	VPAC1	9.4
PACAP-38	VPAC2	9.6
VIP	VPAC2	9.5

Data summarized from Dickson L. et al., Neuropharmacology 2006 & Couvineau A. et al., Front Endocrinol 2012 as cited in Signal Transduction by VIP and PACAP Receptors, Int J Mol Sci. 2022.[3]

PLC/Ca2+ Signaling

Ligand	Receptor	pEC50 (PLC/Ca2+)
PACAP-38	PAC1	7.8
VIP	PAC1	< 6
PACAP-38	VPAC1	7.5
VIP	VPAC1	7.3
PACAP-38	VPAC2	7.9
VIP	VPAC2	7.6

Data summarized from Dickson L. et al., Neuropharmacology 2006 & Couvineau A. et al., Front Endocrinol 2012 as cited in Signal Transduction by VIP and PACAP Receptors, Int J Mol Sci. 2022.[3]

#### **ERK**, Akt, and CREB Signaling

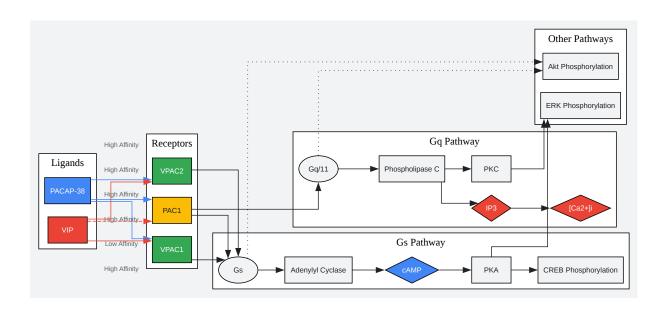


Ligand	Receptor	pEC50 (ERK)	pEC50 (Akt)	pEC50 (CREB)
PACAP-38	PAC1	8.9	7.5	9.1
VIP	PAC1	< 6	< 6	6.8
PACAP-38	VPAC1	8.8	7.2	9.3
VIP	VPAC1	8.7	7.4	9.2
PACAP-38	VPAC2	9.1	7.8	9.4
VIP	VPAC2	9.0	7.7	9.3

Data summarized from Dickson L. et al., Neuropharmacology 2006 & Couvineau A. et al., Front Endocrinol 2012 as cited in Signal Transduction by VIP and PACAP Receptors, Int J Mol Sci. 2022.[3]

## **Signaling Pathway Diagrams**





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Caption: Overview of PACAP-38 and VIP signaling pathways.

## **Experimental Protocols**Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of PACAP-38 and VIP to their receptors.

- Membrane Preparation:
  - Culture cells expressing the receptor of interest (e.g., CHO cells stably transfected with PAC1R, VPAC1R, or VPAC2R).

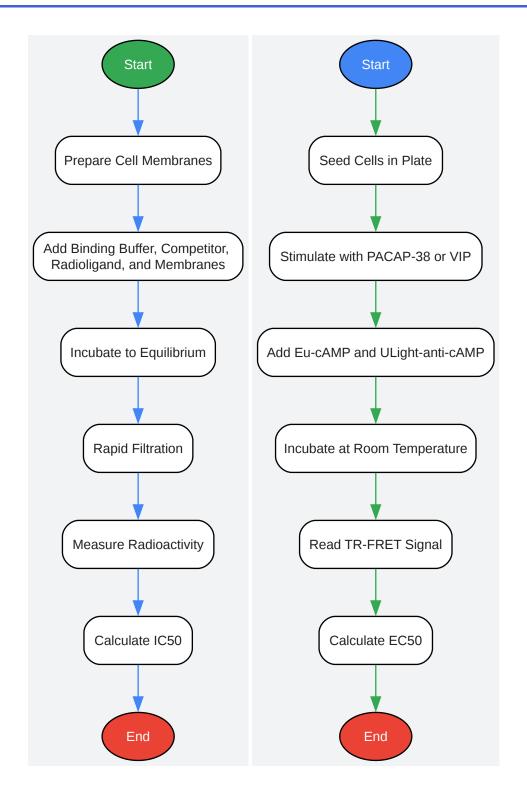


- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a
  Dounce homogenizer.
- Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration.
- Binding Reaction:
  - In a 96-well plate, add the following in order:
    - 50 μL of binding buffer.
    - 50 μL of unlabeled competitor ligand (PACAP-38 or VIP) at various concentrations.
    - 50 μL of radiolabeled ligand (e.g., [125I]-PACAP-27 or [125I]-VIP) at a fixed concentration (typically at or below its Kd).
    - 100 μL of the membrane preparation.
  - For total binding, add 50 μL of binding buffer instead of the unlabeled competitor.
  - For non-specific binding, add a high concentration of unlabeled PACAP-38 or VIP.
- Incubation and Filtration:
  - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

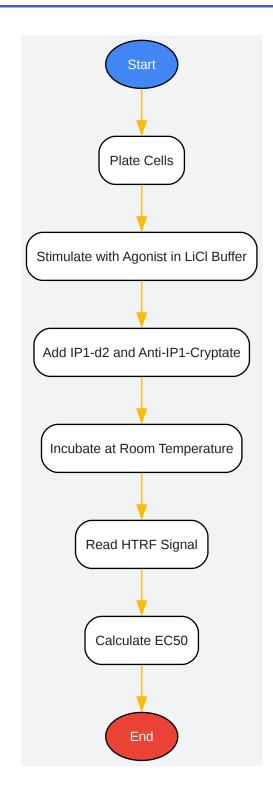


- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like 0.3% polyethyleneimine.
- Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
- Data Analysis:
  - Measure the radioactivity retained on the filters using a gamma counter.
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the competitor
     concentration and fit the data to a one-site competition model to determine the IC50 value.









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